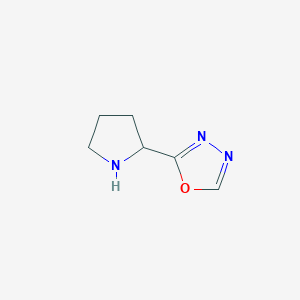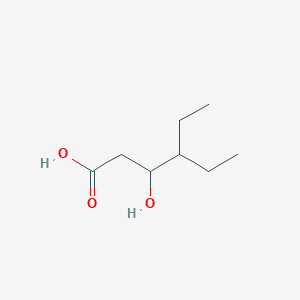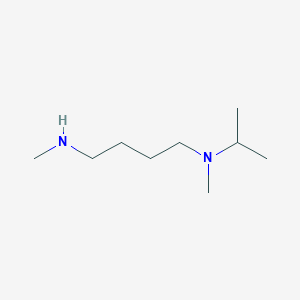
n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine is an organic compound with the molecular formula C9H22N2 It is a diamine derivative, characterized by the presence of two amino groups attached to a butane backbone, with additional isopropyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine typically involves the reaction of 1,4-dibromobutane with isopropylamine and dimethylamine. The reaction proceeds through nucleophilic substitution, where the bromine atoms are replaced by the amine groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,4-butanediamine: A similar diamine with two methyl groups attached to the butane backbone.
N-Isopropyl-1,4-butanediamine: A compound with an isopropyl group and two amino groups on the butane backbone.
Uniqueness
n1-Isopropyl-n1,n4-dimethylbutane-1,4-diamine is unique due to the presence of both isopropyl and dimethyl substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H22N2 |
|---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
N,N'-dimethyl-N'-propan-2-ylbutane-1,4-diamine |
InChI |
InChI=1S/C9H22N2/c1-9(2)11(4)8-6-5-7-10-3/h9-10H,5-8H2,1-4H3 |
InChI Key |
YHQFVIBIYUGGDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


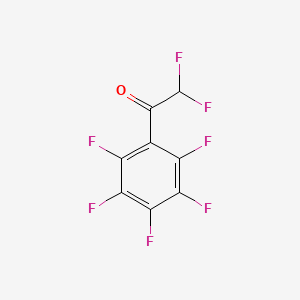
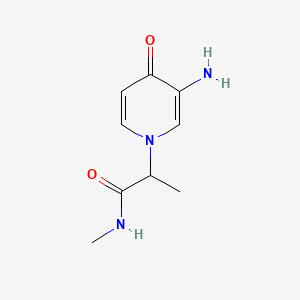
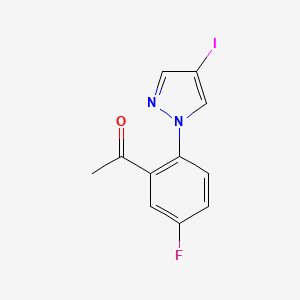
![tert-butylN-[(6-methoxypyridin-3-yl)methyl]carbamate](/img/structure/B15311629.png)

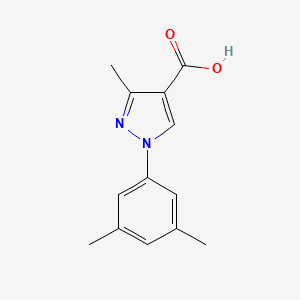
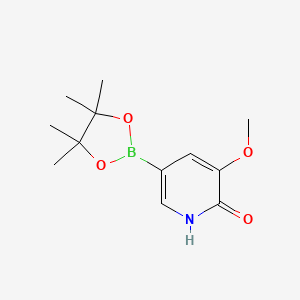
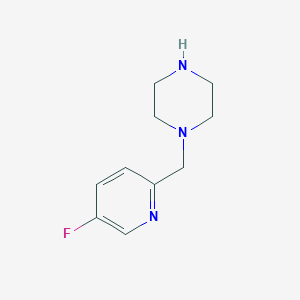
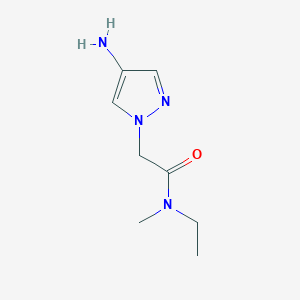
![Sodium5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B15311671.png)
